

Rohitukine: A Technical Guide on its Discovery, Chemistry, and Biological Significance

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Compound of Interest

Compound Name: *Rohitukine*

Cat. No.: B1679509

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Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Rohitukine is a naturally occurring chromone alkaloid that has emerged as a pivotal scaffold in the development of potent anti-cancer therapeutics. Initially identified for its anti-inflammatory and immunomodulatory properties, its unique chemical structure has served as the foundation for the semi-synthesis of several clinical drug candidates, most notably the cyclin-dependent kinase (CDK) inhibitor, flavopiridol. This document provides a comprehensive overview of the discovery of **rohitukine**, its historical context, natural sources, and key experimental data. It details the protocols for its isolation, synthesis, and quantification, and explores its mechanism of action as a CDK inhibitor, supported by quantitative biological data and signaling pathway diagrams.

Discovery and Historical Background

The journey of **rohitukine** began in 1979 when Harmon et al. first isolated this chromone alkaloid from the stems and leaves of *Amoora rohituka* (now *Aglaia rohituka*), a plant belonging to the Meliaceae family.^{[1][2][3][4]} Subsequently, **rohitukine** was also found in other plants of the Meliaceae and Rubiaceae families, including *Schumanniophyton problematicum* and *Schumanniophyton magnificum*.^[4]

A significant breakthrough occurred when it was discovered that the stem bark of *Dysoxylum binectariferum*, another tree in the Meliaceae family, was a particularly rich source of the

compound. In the early 1990s, chemists at Hoechst India Ltd. isolated **rohitukine** from *D. binectariferum* and were the first to characterize its anti-inflammatory and immunomodulatory activities. This discovery sparked further interest, leading to extensive research into its pharmacological potential. The realization that **rohitukine**'s scaffold could potently inhibit cyclin-dependent kinases (CDKs) marked a turning point, establishing it as a critical precursor for the development of anticancer drugs like flavopiridol and P-276-00 (Riviciclib).

Physicochemical Properties and Natural Abundance

Rohitukine ($C_{16}H_{19}NO_5$) is a highly polar molecule whose structure features a chromone core linked to a hydroxypiperidine ring. Its systematic name is 5,7-dihydroxy-8-((3S,4R)-3-hydroxy-1-methylpiperidin-4-yl)-2-methyl-4H-chromen-4-one.

Physicochemical Data

The key physicochemical properties of **rohitukine** have been experimentally determined, providing essential data for drug development and formulation.

Property	Value	Reference
Molecular Formula	$C_{16}H_{19}NO_5$	
Molecular Weight	305.32 g/mol	
Water Solubility (Swater)	10.3 mg/mL	
Partition Coefficient (LogP)	-0.55	
Ionization Constant (pKa)	5.83	

Natural Occurrence and Yield

The concentration of **rohitukine** varies significantly between species and even among different tissues of the same plant. *D. binectariferum* remains the most commercially viable source, with recent studies focusing on renewable parts like leaves and seeds to prevent threatening the tree's survival.

Plant Source	Tissue	Yield (% Dry Weight)	Reference
Amoora rohituka	Stem/Leaves	0.083%	
Dysoxylum binectariferum	Trunk Bark	0.9% - 7.0%	
Dysoxylum binectariferum	Seeds	2.42%	
Dysoxylum binectariferum	Leaves	1.064%	
Dysoxylum binectariferum	Twigs	0.844%	
Dysoxylum binectariferum	Fruits	0.456%	

Experimental Protocols

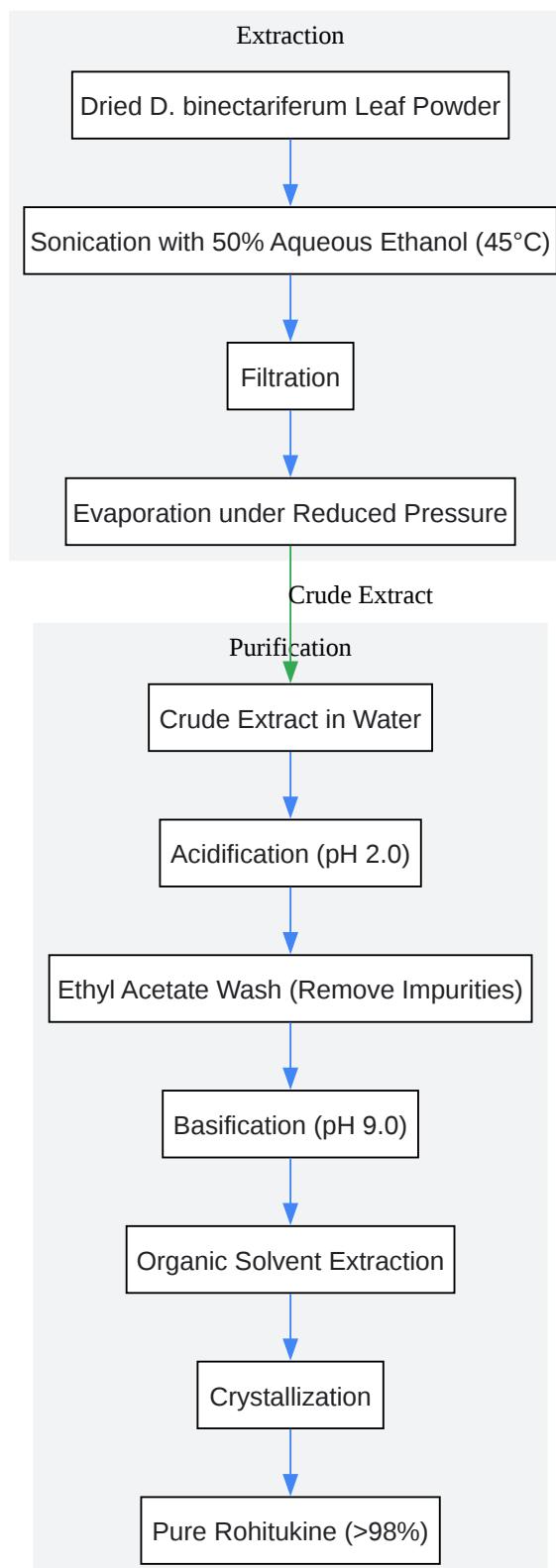
Protocol 1: Chromatography-Free Isolation from *D. binectariferum* Leaves

An efficient, scalable protocol for isolating **rohitukine** without the need for chromatography has been developed, making it highly suitable for bulk production.

Methodology:

- Extraction: Shade-dried and powdered leaves of *D. binectariferum* (140 g) are extracted with 50% aqueous ethanol (3 x 400 mL) for 30 minutes at 45°C with sonication.
- Solvent Evaporation: The combined extracts are filtered, and the solvent is evaporated under reduced pressure to yield a crude extract (approx. 8.2 g).
- Acid-Base Treatment: The crude extract is suspended in water (100 mL), and the pH is adjusted to 2.0 with hydrochloric acid. This acidic aqueous phase is washed with ethyl acetate (3 x 125 mL) to remove non-basic compounds.

- Basification and Extraction: The pH of the remaining aqueous layer is then adjusted to 9.0 using a suitable base. The basic solution is extracted with an appropriate organic solvent to isolate the alkaloid fraction containing **rohitukine**.
- Crystallization: **Rohitukine** is purified from the alkaloid fraction by crystallization, yielding a product with >98% purity.

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Workflow for the chromatography-free isolation of **Rohitukine**.

Protocol 2: Total Synthesis

A gram-scale total synthesis of **rohitukine** has been reported, providing a viable alternative to extraction from natural sources.

Methodology:

- Condensation: Acid-catalyzed condensation of 1,3,5-trimethoxybenzene with N-methyl piperidone in acetic acid yields an olefin derivative.
- Hydroboration-Oxidation: The olefin undergoes hydroboration with BH_3 , followed by oxidation with H_2O_2 , to produce an arylpiperidinol racemate.
- Oxidation: Swern oxidation of the arylpiperidinol produces the corresponding arylpiperidone.
- Chiral Resolution: The enantiomers of the arylpiperidone are separated via resolution with (+)-dibenzoyl-d-tartaric acid.
- Asymmetric Reduction: The desired (+)-(R)-enantiomer is subjected to diastereoselective reduction using N-selectride to yield the crucial cis-(3S,4R)-alcohol intermediate with >99.5% diastereomeric excess.
- Final Cyclization Steps: The chiral intermediate is then carried forward through subsequent steps to construct the chromone ring and complete the synthesis of **rohitukine**.

Protocol 3: Quantification by High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method is used for the accurate quantification of **rohitukine** in plant extracts.

Methodology:

- System: Shimadzu LC20AT system or equivalent.
- Column: RP-18 column (4.6 x 250 mm, 5 μm).

- Mobile Phase: Gradient elution using Acetonitrile and 0.1% Trifluoroacetic acid (TFA) in water.
- Detection: UV absorbance at 254 nm.
- Quantification: A standard curve is generated using purified **rohitukine** (0.2 – 1.0 mg/mL). The concentration in samples is determined by comparing peak areas to the standard curve.

Biological Activity and Mechanism of Action

Rohitukine's primary therapeutic interest lies in its anticancer activity, which stems from its ability to inhibit cyclin-dependent kinases (CDKs). It serves as a pharmacophore for more potent semi-synthetic derivatives.

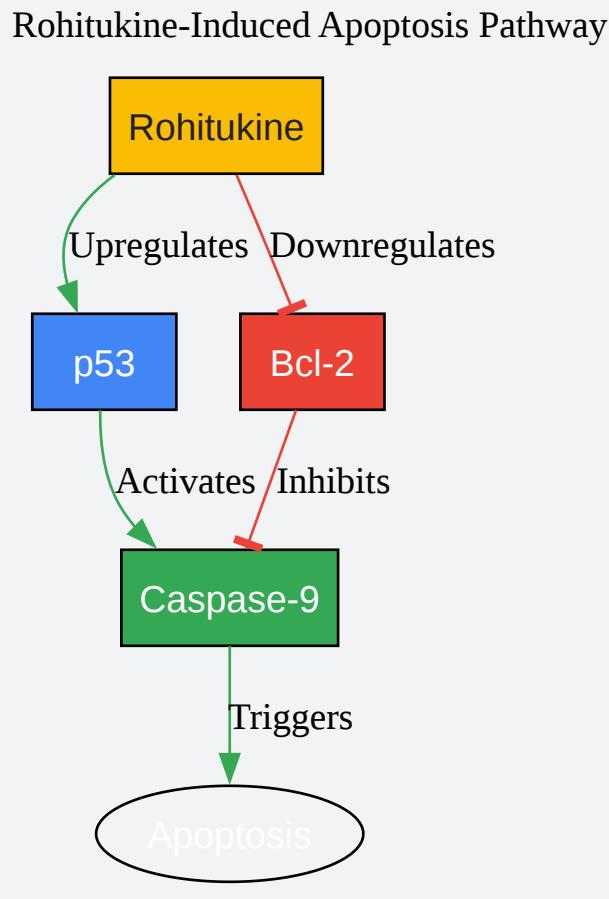
Cyclin-Dependent Kinase (CDK) Inhibition

Rohitukine exhibits inhibitory activity against key CDKs that regulate cell cycle progression and transcription. Its derivatives, flavopiridol and IIIM-290, are potent inhibitors of CDK9/T1.

Target	IC ₅₀ (µM)	GI ₅₀ (µM)	Cell Line	Reference
Cdk2/A	7.3	-	-	
Cdk9/T1	0.3	-	-	
-	-	10	HL-60 (Leukemia)	
-	-	12	Molt-4 (Leukemia)	

Pro-Apoptotic Signaling in Cancer Cells

In cancer cells, **rohitukine** induces apoptosis through the intrinsic pathway. Studies in the A549 lung cancer cell line have shown that it modulates key apoptosis-related proteins. The proposed mechanism involves the upregulation of the tumor suppressor p53, which in turn activates the initiator caspase-9. Simultaneously, **rohitukine** downregulates the anti-apoptotic protein Bcl-2, further promoting the apoptotic cascade. This mechanism is also believed to be linked to the Mitogen-Activated Protein Kinase (MAPK) pathway.



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Apoptosis signaling pathway modulated by **Rohitukine** in cancer cells.

Conclusion

Rohitukine represents a remarkable success story in natural product drug discovery. From its initial isolation from traditional medicinal plants to its establishment as a crucial precursor for clinically evaluated CDK inhibitors, its journey underscores the value of exploring biodiversity for novel therapeutic agents. The development of scalable isolation techniques and total synthesis routes has secured its supply for ongoing research and development. The detailed understanding of its biological mechanism continues to inspire the design of next-generation kinase inhibitors, solidifying **rohitukine**'s legacy as a cornerstone scaffold in oncology drug development.

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